![molecular formula C10H8ClN3O2 B2810561 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2279124-08-0](/img/structure/B2810561.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

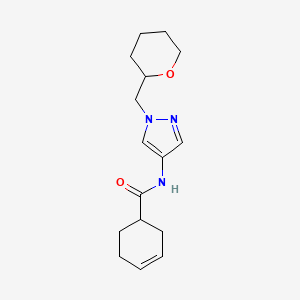

“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C16H13O2N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” can be represented by the SMILES stringClCC1=NC(C2=CC=CC(C(NCC3=CC=CC=N3)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group . Physical And Chemical Properties Analysis

“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a solid substance . Its molecular weight is 333.81 . The compound’s empirical formula is C16H13O2N4Cl1 .科学的研究の応用

Cancer Therapy

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide derivatives have been explored for their potential in cancer therapy. Specifically, derivatives containing a substituted five-membered heteroaryl ring have shown promise as RET kinase inhibitors, a target in cancer treatment. Compound I-8, which contains 1,2,4-oxadiazole, has demonstrated significant inhibition of RET kinase activity at both the molecular and cellular levels, effectively inhibiting cell proliferation driven by RET wildtype and gatekeeper mutation (Han et al., 2016).

Alkaline Phosphatase Inhibition

Novel bi-heterocyclic benzamides incorporating 1,2,4-oxadiazole have been synthesized and shown to inhibit alkaline phosphatase. These molecules have demonstrated potent inhibitory effects and are considered non-toxic, making them potential candidates for regulating normal calcification of bones and teeth (Abbasi et al., 2019).

Nematocidal Activity

1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown effective nematocidal activities. Specific compounds have demonstrated higher effectiveness than commercial agents in controlling Bursaphelenchus xylophilus, a significant pest in forestry (Liu et al., 2022).

Antitubercular Activity

Derivatives of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide have been evaluated for their antitubercular activities. Some of these compounds have exhibited promising activity against Mycobacterium tuberculosis, indicating their potential as lead molecules in antitubercular drug development (Nayak et al., 2016).

Antioxidant Activity

Functionalized 1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant properties. Among them, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and related compounds showed excellent antioxidant activity and protection against DNA damage, indicating their potential use in oxidative stress-related conditions (Bondock et al., 2016).

Safety and Hazards

特性

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXISGONIADRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)

![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)

![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)

![ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2810486.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)

![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)

![N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2810491.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)